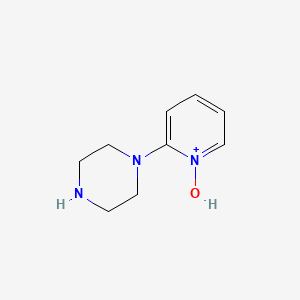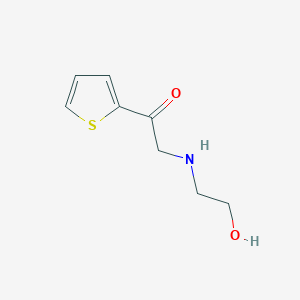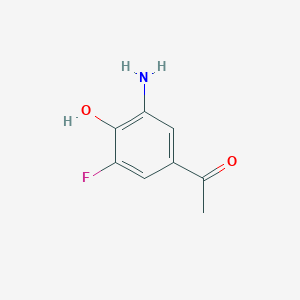
MFCD16481549
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is notable for its unique structure, which includes a thiazole ring fused to an indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-amino-1,3-thiazol-4-yl)-1,3,3-trimethylindol-2-one typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable amine with a thioamide under acidic conditions.
Indole Formation: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Coupling Reaction: The final step involves coupling the thiazole and indole rings under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the thiazole ring.
Reduction: Reduction reactions can target the carbonyl group on the indole moiety.
Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use as a probe in biochemical assays due to its unique structural features.
Medicine:
- Investigated for its potential as an antimicrobial agent.
- Studied for its anti-inflammatory properties.
Industry:
- Utilized in the development of novel materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 5-(2-amino-1,3-thiazol-4-yl)-1,3,3-trimethylindol-2-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The indole moiety can intercalate into DNA, affecting gene expression. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory actions.
Comparaison Avec Des Composés Similaires
- 5-(2-amino-1,3-thiazol-4-yl)-1,3-dimethylindol-2-one
- 5-(2-amino-1,3-thiazol-4-yl)-1,3,3-trimethylindol-3-one
Comparison:
- 5-(2-amino-1,3-thiazol-4-yl)-1,3-dimethylindol-2-one: Lacks one methyl group compared to MFCD16481549, which may affect its steric and electronic properties.
- 5-(2-amino-1,3-thiazol-4-yl)-1,3,3-trimethylindol-3-one: The position of the carbonyl group is different, which can influence its reactivity and interaction with biological targets.
Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
5-(2-amino-1,3-thiazol-4-yl)-1,3,3-trimethylindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-14(2)9-6-8(10-7-19-13(15)16-10)4-5-11(9)17(3)12(14)18/h4-7H,1-3H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTHWMGWQCNOLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C3=CSC(=N3)N)N(C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[(2-Methoxyphenyl)amino]methyl}benzoic acid](/img/structure/B7847702.png)


![2,4-Dichloro-5-isopropylthieno[2,3-d]pyrimidine](/img/structure/B7847740.png)



![1-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7847763.png)






